molecular formula C15H15NO4 B5732830 2-Methoxy-3-morpholinonaphthalene-1,4-dione CAS No. 128937-74-6

2-Methoxy-3-morpholinonaphthalene-1,4-dione

Cat. No.: B5732830
CAS No.: 128937-74-6
M. Wt: 273.28 g/mol
InChI Key: WUTXIXPBNDXIEL-UHFFFAOYSA-N
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Description

2-Methoxy-3-morpholinonaphthalene-1,4-dione is a naphthoquinone derivative characterized by a methoxy group at position 2 and a morpholino (tetrahydro-1,4-oxazine) substituent at position 3. The naphthalene-1,4-dione core provides redox activity, while the substituents modulate electronic properties, solubility, and biological interactions. Morpholino groups are known for enhancing solubility due to their polar, cyclic amine structure, distinguishing this compound from chloro-, amino-, or alkyl-substituted analogs .

Properties

IUPAC Name

2-methoxy-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-15-12(16-6-8-20-9-7-16)13(17)10-4-2-3-5-11(10)14(15)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTXIXPBNDXIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354756
Record name 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128937-74-6
Record name 1,4-Naphthalenedione, 2-methoxy-3-(4-morpholinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-morpholinonaphthalene-1,4-dione typically involves the reaction of 2-methoxy-1,4-naphthoquinone with morpholine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained at around 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-morpholinonaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have their own unique properties and applications .

Scientific Research Applications

2-Methoxy-3-morpholinonaphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other naphthoquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-3-morpholinonaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular processes by interfering with electron transport chains, leading to the generation of reactive oxygen species (ROS) and subsequent cell damage. It may also interact with specific enzymes and proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Properties

Naphthalene-1,4-dione derivatives exhibit diverse electronic profiles depending on substituents. Key comparisons include:

Substituent Effects on Dipole Moments
  • 2-Methoxy-3-morpholinonaphthalene-1,4-dione: The morpholino group (electron-donating) and methoxy group (moderate electron-withdrawing) create a polarized structure. Inferred dipole moments are higher than chloro- or alkyl-substituted analogs due to morpholine’s nitrogen-oxygen heterocycle .
  • 2-Chloro-3-(propylamino)naphthalene-1,4-dione (CAS 22272-27-1): The chloro group (electron-withdrawing) and propylamino (electron-donating) yield moderate polarity. Dipole moments are lower than morpholino analogs, as seen in similar pyran-2,4-dione derivatives (e.g., compound 2b: ~4.5 Debye) .
  • 2-Methoxy-8-(7-methoxycoumarin)naphthalene-1,4-dione: The coumarin moiety introduces extended conjugation, increasing dipole moments. However, steric bulk may reduce solubility compared to morpholino derivatives .
Intermolecular Interactions

Hirshfeld surface analyses of related naphthoquinones (e.g., bis-β-enamino-pyran-2,4-diones) reveal that H...H (40–50%), O...H (15–20%), and H...C (10–15%) interactions dominate crystal packing. Morpholino substituents likely enhance O...H interactions due to the oxygen atom, improving crystal stability compared to chloro or alkylamino analogs .

Key Observations :

  • Morpholino derivatives typically require multi-step syntheses, whereas one-pot methods (e.g., MgCl₂-catalyzed reactions) are efficient for bulkier substituents .
  • Chloro and amino analogs often use nucleophilic displacement, with yields comparable to imidazolidin-2,4-dione syntheses (70–74%) .

Physicochemical Comparison

Property 2-Methoxy-3-morpholino 2-Chloro-3-propylamino 2-Methoxy-8-coumarin
Solubility High (polar morpholino) Moderate Low (bulky coumarin)
Thermal Stability High (O...H interactions) Moderate High
Bioavailability Likely enhanced Limited Moderate

Notes:

  • Morpholino derivatives balance polarity and steric effects, optimizing membrane permeability and stability .
  • Chloro substituents may confer reactivity (e.g., nucleophilic displacement) but reduce solubility .

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